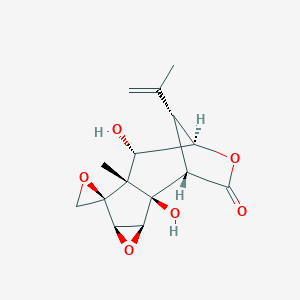
棕榈酸钙
描述
A common saturated fatty acid found in fats and waxes including olive oil, palm oil, and body lipids.
科学研究应用
钙补充剂
棕榈酸钙用作钙补充剂 . 钙是一种重要的矿物质,在人体健康,尤其是骨骼健康中起着不可或缺的作用 . 钙缺乏会导致骨质疏松症、佝偻病、癫痫和贫血等疾病 . 奶制品是钙的主要来源,但饮食不当会降低钙的生物利用度 .
海洋生物钙
海洋生物钙是一种丰富的资源,被普遍接受,并具有复杂的活性结构 . 源自海洋的棕榈酸钙因其储量丰富、安全性高和生物活性而受到关注 .
婴儿肠道菌群
棕榈酸钙已被研究其对与婴儿肠道菌群相关的细菌的影响 . 在婴儿配方奶粉(IF)中使用未经改性的植物油而不是哺乳动物脂肪会导致婴儿肠道中难溶的肥皂棕榈酸钙(CP)的形成增强 .
钙吸收增加
β-棕榈酸钙,一种棕榈酸钙的形式,与钙吸收增加有关 . 这种特性使其对需要更高钙摄入量的人有益。
作用机制
Target of Action
Calcium palmitate primarily targets the endoplasmic reticulum (ER) and mitochondria within cells . It interacts with CD36 , a major mediator of cellular free fatty acid (FFA) uptake . It also affects voltage-gated calcium channels during cell differentiation .
Mode of Action
Calcium palmitate interacts with its targets, leading to a series of changes. Inside the cell, saturated FFAs like palmitate can induce the production of cytosolic and mitochondrial reactive oxygen species (ROS) . Highly oxidative conditions triggered by palmitate cause aberrant ER Ca2+ release, depleting ER Ca2+ stores . This ER Ca2+ deficiency impairs chaperones of the protein folding machinery, leading to the accumulation of misfolded proteins .
Biochemical Pathways
The primary biochemical pathways affected by calcium palmitate involve oxidative stress and calcium homeostasis . Palmitate-induced oxidative stress and ER Ca2+ release can alter cytosolic and mitochondrial matrix Ca2+ concentrations . This can lead to mitochondrial Ca2+ overload, causing superoxide production, functional impairment, and ultimately, apoptosis .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of calcium palmitate’s action include the induction of oxidative stress, disruption of calcium homeostasis, and initiation of ER stress . These effects can lead to mitochondrial dysfunction and cell death . In the context of skeletal muscle regeneration, palmitate has been shown to impair the differentiative capacity of cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of calcium palmitate. For instance, the type of nutrition, such as the use of unmodified vegetable oil instead of mammalian fat in infant formula, can enhance the formation of calcium palmitate in the gut . This could influence the development of the infant gut microbiota . Furthermore, nutritional and health factors can affect the bioavailability of calcium, a component of calcium palmitate .
生化分析
Biochemical Properties
Calcium palmitate interacts with various biomolecules in the body. It has been observed to affect the growth of several bacterial species dominant in the infant’s gut, such as bifidobacteria and Faecalibacterium prausnitzii . The nature of these interactions involves the alteration of the cell envelope thickness and the disturbance of the cell membrane fatty acids and function of membrane proteins involved in electron transport .
Cellular Effects
Calcium palmitate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce endoplasmic reticulum (ER) stress and autophagy in hypothalamic cells . It influences cell function by affecting insulin and leptin resistance, ER stress, and apoptosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of calcium palmitate involves its interaction with various biomolecules. It has been shown to induce ER stress that activates the unfolded protein response (UPR) . This process involves the activation of three UPR sensors with distinct activation mechanisms: pancreatic ER kinase (PERK), inositol-requiring transmembrane kinase/endonuclease 1 (IRE1), and activating transcription factor 6 (ATF6) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcium palmitate have been observed to change over time. For instance, it has been found to reduce the growth of several bifidobacteria and F. prausnitzii at a concentration of 0.01 mg/ml . Over time, calcium palmitate reduces the cell envelope thickness of F. prausnitzii and disturbs the cell membrane fatty acids .
Dosage Effects in Animal Models
In animal models, the effects of calcium palmitate have been observed to vary with different dosages. Regular dietary intake of palmitate, a major component of calcium palmitate, has been associated with vascular and valvular calcification in a rabbit model .
Metabolic Pathways
Calcium palmitate is involved in various metabolic pathways. For instance, it has been found to affect the synthesis of triglycerides and the production of ceramides and cholesterol . It interacts with enzymes involved in these metabolic pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Calcium palmitate is transported and distributed within cells and tissues. Its transport is highly dependent on water delivery and cell wall interactions in the apoplasm . Localized calcium deficiencies observed in particular species or varieties can result from differences in xylem morphology, fruit water relations, and pectin composition .
属性
IUPAC Name |
calcium;hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H32O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBZRZSCMANEHQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62CaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027189 | |
| Record name | Calcium palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Hexadecanoic acid, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
542-42-7 | |
| Record name | Calcium palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanoic acid, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium dipalmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5792C4VMFZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-1,3-dioxolane](/img/structure/B109301.png)




